Imidazo[1,5-a]pyridine-3-sulfonamide
Description
Historical Development of Imidazo[1,5-a]pyridine Research
The historical development of imidazo[1,5-a]pyridine research can be traced back to early investigations into heterocyclic synthesis, where researchers recognized the unique properties conferred by the fused ring system. The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades, with various methodologies being developed to access these compounds efficiently. Early synthetic approaches focused on cyclocondensation reactions, which provided the foundation for subsequent methodological advances in the field.
The evolution of synthetic methodologies has encompassed diverse approaches including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These developments have enabled researchers to access a broad range of substituted imidazo[1,5-a]pyridine derivatives with varying functionalities and properties. The progression from simple synthetic transformations to more sophisticated multi-component reactions has expanded the scope of accessible derivatives and enhanced the efficiency of their preparation.
Recent advancements have demonstrated the successful implementation of electrochemical synthesis methods, where researchers have developed novel approaches for constructing imidazo[1,5-a]pyridine frameworks through electrochemical processes. These methodologies have introduced new paradigms for heterocyclic synthesis, offering environmentally friendly alternatives to traditional chemical transformations. The development of cascade reactions and multi-component synthetic strategies has further enriched the synthetic toolkit available for imidazo[1,5-a]pyridine construction.
Emergence of Sulfonamide Derivatives in Scientific Literature
The emergence of sulfonamide derivatives in scientific literature represents one of the most significant developments in the history of medicinal chemistry. Sulfonamides were the first broad-spectrum and systemic antibiotics, with Prontosil being the first marketed brand developed by Bayer AG. Initially, sulfonamides were mainly used in the dye industry until in 1932 a Bayer chemist discovered that a certain red dye had a remarkable effect on stopping bacterial infections in mice.
The historical significance of sulfonamides extends beyond their initial antimicrobial applications. The massive impact of sulfonamide discovery led to what was termed a 'sulfa craze', with hundreds of manufacturers producing various sulfonamide derivatives without proper testing requirements. This uncontrolled proliferation ultimately led to the introduction of the Federal Food, Drug and Cosmetic Act in 1938 in the United States, forcing manufacturers to submit evidence of new drugs' safety and effectiveness before marketing and distribution.
The structure-activity relationships of sulfonamide derivatives have been extensively studied, with researchers identifying key structural features that contribute to their biological activity. Sulfonamide is the core skeleton for various classes of drugs and exhibits many outstanding biological applications, including urease inhibitor, anticancer agent, anti-HIV agent, antibacterial agent, carbonic anhydrase inhibitor, and hypoglycemic agent activities. The versatility of the sulfonamide pharmacophore has made it an attractive target for medicinal chemists seeking to develop new therapeutic agents.
Current Research Landscape and Trends
The current research landscape surrounding imidazo[1,5-a]pyridine-3-sulfonamide reflects a convergence of multiple scientific disciplines and technological approaches. Contemporary investigations have focused on developing efficient synthetic methodologies that can access these compounds with high yields and selectivity. One-pot Lewis acid assisted synthesis approaches have been developed for related imidazo[1,2-a]pyridine-3-sulfonamide derivatives using modified Burgess reagent and Lewis acids under microwave reaction conditions.
Recent synthetic methodologies have emphasized the development of environmentally sustainable approaches to heterocyclic synthesis. Electrochemical synthesis methods have emerged as particularly promising, with researchers demonstrating the successful generation of cyanating species for the construction of substituted imidazo[1,5-a]pyridine derivatives. These approaches offer advantages in terms of reaction selectivity, environmental impact, and operational simplicity compared to traditional synthetic methods.
The integration of computational approaches with experimental synthesis has become increasingly prevalent in current research. Molecular docking studies and density functional theory calculations are now routinely employed to understand the electronic structure and reactivity patterns of imidazo[1,5-a]pyridine derivatives. These computational tools provide valuable insights into structure-activity relationships and guide the design of new derivatives with enhanced properties.
| Research Area | Current Focus | Key Methodologies |
|---|---|---|
| Synthetic Chemistry | Green synthesis methods | Electrochemical synthesis, microwave-assisted reactions |
| Structural Analysis | Electronic properties | Density functional theory, molecular electrostatic potential mapping |
| Biological Applications | Enzyme inhibition | Molecular docking, structure-activity relationship studies |
| Materials Science | Fluorescent properties | Photophysical characterization, quantum yield determination |
Significance in Modern Medicinal Chemistry
The significance of this compound in modern medicinal chemistry stems from the established therapeutic potential of both structural components. Imidazo[1,5-a]pyridine derivatives have demonstrated efficacy in treating various ailments including cancer, depression, and diabetes. The incorporation of sulfonamide functionality has historically provided access to drugs with diverse therapeutic applications, including treatment of allergies, hypertension, schizophrenia, tumors, inflammations, fungal infections, and tuberculosis.
The unique combination of the imidazo[1,5-a]pyridine core with sulfonamide functionality at the 3-position offers opportunities for developing compounds with enhanced selectivity and potency. Recent studies have demonstrated that sulfonamide derivatives can exhibit significant binding affinity to various biological targets, with some compounds showing favorable pharmacokinetic properties through molecular docking studies and ADMET calculations. These findings suggest that properly designed this compound derivatives could serve as lead compounds for drug development programs.
The development of PARG (Poly ADP-ribose glycohydrolase) inhibitors represents one area where imidazo[1,5-a]pyridine sulfonamide derivatives have shown particular promise. The potential of PARG as a therapeutic target lies in its synthetic lethal relationship with other DNA repair genes, and the development of PARG inhibitors represents a significant advancement in precision medicine. Currently, no PARG-targeted drugs are available commercially, with the most advanced candidates still in Phase I clinical trial stages.
Research Challenges and Opportunities
The research landscape surrounding this compound presents both significant challenges and promising opportunities for future development. One of the primary challenges lies in developing efficient synthetic methodologies that can provide access to diverse derivatives with high yields and selectivity. The synthesis of imidazo[1,5-a]pyridine derivatives often requires harsh reaction conditions and specialized reagents, which can limit their practical applications in large-scale synthesis.
The development of scalable synthetic routes represents a critical challenge for translating laboratory discoveries into practical applications. Recent efforts have focused on developing kilogram-scale synthesis methods for imidazo[1,5-a]pyridine derivatives, with some research groups successfully scaling up production to meet material requirements for pre-toxicological studies. These achievements demonstrate the feasibility of large-scale synthesis but highlight the need for continued methodological development.
Opportunities for future research include the exploration of novel synthetic transformations that can provide access to previously inaccessible structural motifs. The development of cascade reactions and multi-component synthetic strategies offers potential for efficient construction of complex molecular architectures. Additionally, the integration of computational design approaches with experimental synthesis could accelerate the discovery of new derivatives with enhanced properties.
| Challenge Area | Specific Issues | Potential Solutions |
|---|---|---|
| Synthetic Accessibility | Harsh reaction conditions | Green chemistry approaches, milder catalytic systems |
| Scalability | Laboratory to industrial scale | Process optimization, continuous flow methods |
| Selectivity | Regioselectivity in functionalization | Directed synthesis, protecting group strategies |
| Characterization | Complex mixture analysis | Advanced spectroscopic techniques |
The investigation of biological applications presents both challenges and opportunities for this compound research. While the individual components have demonstrated significant biological activity, understanding how their combination affects overall pharmacological properties requires extensive investigation. The development of structure-activity relationships for these compounds necessitates systematic synthesis and evaluation of diverse derivatives, which presents logistical challenges but also opportunities for discovering new therapeutic applications.
Future research opportunities include the exploration of novel biological targets and the development of compounds with improved selectivity profiles. The versatility of the imidazo[1,5-a]pyridine scaffold, combined with the established pharmacological significance of sulfonamide derivatives, suggests that this compound class could serve as a platform for developing therapeutics for previously untreated conditions. The continued advancement of computational tools and high-throughput screening methods should facilitate the rapid identification and optimization of lead compounds within this structural class.
Properties
CAS No. |
112582-18-0 |
|---|---|
Molecular Formula |
C7H7N3O2S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H2,8,11,12) |
InChI Key |
FXTRUUGTPQVGKN-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=C(N2C=C1)S(=O)(=O)N |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)S(=O)(=O)N |
Synonyms |
Imidazo[1,5-a]pyridine-3-sulfonamide (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents at the 3-position significantly influence the compound’s properties:
- Luminescence : Alkynyl and aryl substituents at the 1- and 3-positions enable fine-tuning of fluorescence wavelengths, with linear correlations to Hammett substituent constants (σ$^+$) observed .
- Biological Activity: Hydrazone derivatives exhibit notable antibacterial efficacy (e.g., MIC = 8–32 µg/mL against E. coli), suggesting sulfonamide variants may similarly target microbial enzymes .
Electronic and Optical Behavior
- Stokes Shift Modulation: Donor groups (e.g., -NH$2$, -OCH$3$) at the 3-position increase intramolecular charge transfer (ICT) character, broadening Stokes shifts (Δλ ≈ 80–120 nm). Sulfonamide’s electron-withdrawing nature may reduce ICT but improve thermal stability .
Preparation Methods
Precursor Synthesis via Halogenation and Amine Coupling
Initial synthesis begins with 3-aminopyridine derivatives, which undergo halogenation at the 1-position to introduce a leaving group (e.g., bromine or iodine). Subsequent reaction with α-halo carbonyl compounds, such as chloroacetaldehyde, facilitates cyclization under basic conditions. For example, treatment of 3-amino-1-bromopyridine with chloroacetaldehyde in acetonitrile at 80°C for 12 hours yields the imidazo[1,5-a]pyridine core with 75–85% efficiency.
Microwave-Assisted Cyclization
Recent advancements in microwave synthesis have reduced reaction times while improving yields. A protocol involving 3-aminopyridine and ethyl glyoxalate in dimethylformamide (DMF), irradiated at 150°C for 30 minutes, achieves cyclization with 90% conversion. This method minimizes side products compared to conventional heating.
Sulfonamide Group Introduction
Introducing the sulfonamide moiety at the 3-position requires careful consideration of electrophilic substitution patterns and protecting group strategies.
Direct Sulfonylation of the Imidazo Ring
Direct sulfonylation using sulfonyl chlorides in the presence of base represents a straightforward approach. Reaction of imidazo[1,5-a]pyridine with pyridine-3-sulfonyl chloride in chloroform/pyridine (1:1) at 0–5°C for 4 hours affords the sulfonamide derivative in 68% yield. Steric hindrance from the fused imidazole ring necessitates prolonged reaction times compared to simpler aromatic systems.
Oxidative Conversion of Thioether Intermediates
An alternative route involves the oxidation of a thioether precursor. As demonstrated in CN101362755A, 2-ethylmercaptoimidazo[1,2-a]pyridine-3-sulfonamide undergoes oxidation with 30% hydrogen peroxide in acetic acid at 70°C for 5 hours, achieving 88% yield of the sulfonyl product. Adapting this to the [1,5-a] isomer would require substituting the starting thioether with a 3-mercaptoimidazo[1,5-a]pyridine derivative.
Table 1: Comparison of Sulfonylation Methods
| Method | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Direct sulfonylation | Pyridine-3-sulfonyl chloride | 0–5°C | 4 h | 68% |
| Thioether oxidation | H₂O₂ (30%), CH₃COOH | 70°C | 5 h | 88%* |
| Catalytic oxidation | H₂O₂, Na₂WO₄ | 50–100°C | 4–6 h | 85%* |
*Data extrapolated from for analogous systems
Catalytic Systems and Reaction Optimization
Catalyst selection critically influences both cyclization and sulfonylation efficiency.
Tungstate-Catalyzed Oxidation
Sodium tungstate (Na₂WO₄) at 0.1–5 wt% of substrate enhances hydrogen peroxide’s oxidative capacity, particularly for thioether-to-sulfone conversions. In the patented method, 0.1 g Na₂WO₄ per 25.7 g substrate in acetic acid achieves 88% yield, with purity exceeding 98% after recrystallization.
Base-Mediated Condensation
For condensations involving 2-amino-4,6-dimethoxypyrimidine phenyl formate, potassium hydroxide in acetonitrile at 60°C drives the reaction to 90% completion within 7 hours. This suggests that similar basic conditions could facilitate coupling reactions in the [1,5-a] series.
Purification and Characterization
Post-synthetic processing ensures high purity, essential for pharmacological evaluation.
Crystallization Techniques
Crude products are typically dissolved in hot ethanol (80°C) and gradually cooled to 10°C, yielding crystalline solids. For imidazo[1,5-a]pyridine-3-sulfonamide, differential solubility in methanol/water mixtures (3:1 v/v) provides effective purification, as evidenced by melting points of 198–201°C.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,5-a]pyridine-3-sulfonamide, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) or condensation reactions. For example, a one-pot cyclization between aromatic ketones and aldehydes in the presence of ammonium acetate and acetic acid is widely used . Reaction efficiency depends on catalyst choice (e.g., iodine or copper catalysts for sulfur incorporation ), solvent polarity, and temperature control. Optimizing stoichiometry and purification steps (e.g., column chromatography) is critical to isolate high-purity products .
Q. What spectroscopic techniques are essential for confirming the structure of Imidazo[1,5-a]pyridine derivatives?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing between 1- and 3-substituted derivatives) .
- HRMS : For accurate molecular weight determination .
- X-ray crystallography : To resolve ambiguities in stereochemistry or tautomeric forms, as demonstrated in studies of 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products in this compound synthesis?
- Methodological Answer : Advanced strategies include:
- Continuous flow reactors : To enhance heat/mass transfer and reduce side reactions .
- Catalytic systems : Copper(I) iodide with arylboronic acids for selective sulfenylation, achieving >80% yield in some cases .
- DoE (Design of Experiments) : Factorial design to identify critical parameters (e.g., temperature, catalyst loading) and their interactions .
Q. How to evaluate the photophysical properties of Imidazo[1,5-a]pyridine-based fluorophores for membrane studies?
- Methodological Answer :
- Solvatochromism assays : Measure emission shifts in solvents of varying polarity to confirm sensitivity to microenvironment changes .
- Liposome intercalation : Use dynamic light scattering (DLS) and fluorescence quenching to assess lipid bilayer penetration .
- Temperature-dependent kinetics : Monitor fluorescence lifetime changes to correlate with membrane phase transitions (e.g., gel-to-liquid crystalline) .
Q. How to address discrepancies in biological activity data across studies on Imidazo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Comparative bioassays : Standardize testing against reference strains (e.g., Staphylococcus aureus for antimicrobial activity) to control for variability .
- Structure-activity relationship (SAR) analysis : Use computational tools (e.g., DFT) to correlate substituent effects (e.g., electron-withdrawing groups at position 3) with activity trends .
- Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding factors (e.g., solvent effects in cytotoxicity assays) .
Data Analysis and Mechanistic Insights
Q. What computational methods are suitable for predicting the luminescent properties of Imidazo[1,5-a]pyridine complexes?
- Methodological Answer :
- TD-DFT (Time-Dependent Density Functional Theory) : Predict Stokes shifts and intramolecular charge transfer (ICT) behavior by modeling HOMO-LUMO transitions .
- Hammett analysis : Correlate substituent constants (σ) with emission wavelengths to design probes with tunable fluorescence .
Q. How to design Imidazo[1,5-a]pyridine derivatives with ultra-large Stokes shifts for bioimaging?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
